Product packaging for 4-(Difluoromethoxy)cyclohexan-1-amine(Cat. No.:CAS No. 1565585-65-0)

4-(Difluoromethoxy)cyclohexan-1-amine

Cat. No.: B1492925
CAS No.: 1565585-65-0
M. Wt: 165.18 g/mol
InChI Key: NRPDIKHIOPBBKH-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

4-(Difluoromethoxy)cyclohexan-1-amine (C₇H₁₃F₂NO) consists of a cyclohexane ring substituted with an amine group (-NH₂) at position 1 and a difluoromethoxy group (-OCF₂H) at position 4 (Figure 1). The molecular geometry is defined by the chair conformation of the cyclohexane ring, which minimizes angle strain and torsional strain. Key structural features include:

Parameter Value/Description
Molecular formula C₇H₁₃F₂NO
Bond angles (C-O-C-F) ~111° (tetrahedral geometry at oxygen)
Bond lengths (C-O) 1.41–1.43 Å (typical for ethers)
Chair conformation stability Stabilized by equatorial -OCF₂H orientation

The difluoromethoxy group adopts a staggered conformation relative to the cyclohexane ring, with fluorine atoms positioned to minimize steric clashes. The amine group occupies an axial or equatorial position depending on the ring’s conformational state.

Stereochemical Considerations: Axial vs. Equatorial Substituent Orientation

The stereochemical preferences of the difluoromethoxy group are governed by steric and electronic factors:

  • Axial Position :

    • Results in 1,3-diaxial interactions with hydrogens at C3 and C5.
    • Steric strain increases due to proximity to axial hydrogens (Figure 2A).
  • Equatorial Position :

    • Minimizes steric strain by orienting -OCF₂H away from axial hydrogens.
    • Favored by ~7–10 kJ/mol in energy due to reduced gauche interactions.

Table 1 : A-values for common substituents

Substituent A-value (kcal/mol)
-CH₃ 1.74
-CF₃ 2.10
-OCF₂H ~1.8–2.2 (estimated)

The difluoromethoxy group’s A-value is comparable to -CF₃ due to its bulk and electronegativity, favoring equatorial orientation.

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring undergoes rapid chair-chair interconversion (ring flipping) at room temperature, with an activation energy of ~10 kcal/mol. Key dynamics include:

  • Chair Conformation :

    • Predominant at equilibrium (≥99% population).
    • -OCF₂H and -NH₂ groups adopt equatorial positions to minimize strain.
  • Twist-Boat Conformation :

    • Higher energy (ΔG ≈ 21–27 kJ/mol).
    • Rarely populated unless steric bulk locks the conformation.

Computational studies using density functional theory (DFT) predict a chair-flip barrier of ~25 kJ/mol for this compound, consistent with similar monosubstituted cyclohexanes.

Electronic Effects of the Difluoromethoxy Substituent

The -OCF₂H group exerts significant electronic effects:

  • Inductive Withdrawal :

    • Fluorine’s electronegativity withdraws electron density via σ-bonds, reducing electron density at the cyclohexane ring.
    • Impacts amine basicity: The pKₐ of the -NH₂ group is lowered by ~1–2 units compared to unsubstituted cyclohexanamine.
  • Resonance Effects :

    • Limited resonance contribution due to the saturated cyclohexane ring.
    • Hyperconjugation from C-F bonds stabilizes the σ* orbital of the C-O bond.
  • NMR Chemical Shifts :

    • ¹⁹F NMR : δ ≈ -120 to -125 ppm (CF₂ group).
    • ¹H NMR : Axial hydrogens near -OCF₂H are deshielded by ~0.5 ppm.

Table 2 : Electronic parameters for -OCF₂H

Parameter Value
Hammett σₚ ~0.45 (electron-withdrawing)
$${}^{13}$$C Chemical Shift (C-O) 75–80 ppm

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13F2NO B1492925 4-(Difluoromethoxy)cyclohexan-1-amine CAS No. 1565585-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxy)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h5-7H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPDIKHIOPBBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403864-40-3
Record name rac-(1r,4r)-4-(difluoromethoxy)cyclohexan-1-amine
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Preparation Methods

Late-Stage Difluoromethylation Techniques

Recent advances in late-stage difluoromethylation enable the introduction of difluoromethoxy groups onto complex molecules. These methods often rely on reagents that form the O–CF2H bond directly or via transition-metal-catalyzed cross-coupling reactions.

  • Reagents: Bench-stable reagents such as XtalFluor-M® and other sulfur tetrafluoride derivatives (e.g., DAST, Deoxo-Fluor®) have been employed for difluoromethylation, although their scope can be limited by toxicity and incompatibility with sensitive groups.

  • Transition Metal Catalysis: Copper- or palladium-mediated cross-coupling using difluoromethylation reagents (e.g., BrCF2CO2Et, TMSCF2SO2Ph) allows for stepwise or direct introduction of difluoromethoxy groups on aromatic or aliphatic substrates.

  • Radical Difluoromethylation: Minisci-type radical chemistry has also been utilized for late-stage functionalization, offering mild conditions and functional group tolerance.

Specific Difluoromethoxylation of Cyclohexane Derivatives

While direct methods for difluoromethoxylation on cyclohexane rings are less common, a typical approach involves:

  • Starting from a cyclohexanol or cyclohexanone derivative.
  • Conversion to the corresponding difluoromethoxy ether via nucleophilic substitution using difluoromethoxy sources or difluorocarbene precursors.

Amination of Difluoromethoxylated Cyclohexane

Reductive Amination

A common method to introduce the amine group at the 1-position of cyclohexane involves reductive amination of the corresponding aldehyde or ketone intermediate:

  • Procedure: Reacting ethynylcyclohexan-1-amine with aldehydes in methanol at elevated temperatures (e.g., 60 °C) followed by reduction with sodium borohydride yields secondary amine intermediates.

  • Catalytic Hydrogenation: Subsequent catalytic reduction using NiCl2·6H2O and sodium borohydride converts intermediates to the desired amine, often isolated as hydrochloride salts for stability and ease of purification.

  • Yields: This method typically achieves moderate yields (~57%) with clean product formation, confirmed by NMR and HRMS data.

Palladium-Catalyzed Amination

  • Palladium acetate in the presence of silver acetate and acetic acid can catalyze amine-directed arylation, which may be adapted for amination steps involving difluoromethoxy-substituted substrates.

  • Use of dry ice as a CO2 source in the reaction mixture under mild heating (70 °C) promotes carboxylation steps, which can be followed by amination to introduce the amine functionality.

Alternative Fluorinated Amine Synthesis Methods

  • Carbamoyl Fluoride Intermediates: Synthesis of fluorinated amines via carbamoyl fluoride intermediates has been reported using reagents like DAST or thiodifluorophosgene generated in situ. These methods provide access to fluorinated amines with high purity and yields.

  • Thiocarbamoyl Fluoride Route: Amines treated with carbon disulfide and DAST in dichloromethane at room temperature yield thiocarbamoyl fluorides, which can be converted to the target amines.

  • These methods offer advantages in purification and scalability but require careful handling due to reagent sensitivity and water sensitivity of products.

Patent-Reported Preparation Method

A patent (CN103819349A) describes the preparation of 4-(difluoromethoxy)aniline, which is structurally related to this compound, involving:

  • Reaction of 4-nitrophenol with sodium hydroxide to form sodium acetamidophenate.
  • Subsequent fluorination and reduction steps to introduce the difluoromethoxy group and amine functionality.

While this patent focuses on the aromatic analogue, similar strategies could be adapted for the cyclohexane derivative.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Reductive Amination Ethynylcyclohexan-1-amine + aldehyde NaBH4, NiCl2·6H2O Methanol, 60 °C, 4 h + RT, 12 h ~57% Product isolated as HCl salt
Late-Stage Difluoromethylation Cyclohexanol/ketone derivatives DAST, XtalFluor-M®, Cu or Pd catalysts Varies; mild to moderate temps Moderate to high Functional group sensitive
Carbamoyl Fluoride Route Amines + CF2 sources DAST, DMAP, CS2 Room temp, DCM solvent Moderate to excellent Requires dry conditions
Patent Method (Aromatic analogue) 4-Nitrophenol NaOH, fluorinating agents Multi-step Not specified Aromatic system; adaptable

Research Findings and Considerations

  • The difluoromethoxy group is introduced most reliably via late-stage fluorination or cross-coupling reactions, often requiring transition metal catalysis or specialized fluorinating reagents.

  • Amination via reductive amination or catalytic hydrogenation is effective for introducing the amine group on the cyclohexane ring, with good control over stereochemistry and purity.

  • Handling of fluorinating reagents demands attention to safety and reaction scalability due to toxicity and potential explosivity.

  • Purification of fluorinated amines benefits from salt formation (e.g., hydrochloride salts) to improve stability and isolation.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)cyclohexan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

  • Reduction: The compound can be reduced to form cyclohexanone derivatives.

  • Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, amides.

  • Reduction: Cyclohexanone derivatives.

  • Substitution: Various substituted cyclohexanes.

Scientific Research Applications

Scientific Research Applications of 4-(Difluoromethoxy)cyclohexan-1-amine

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a difluoromethoxy group and an amine group attached to a cyclohexane ring, allows it to serve as a versatile building block and reagent in various scientific disciplines. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions.

Chemistry

This compound is primarily utilized as a building block in synthesizing more complex molecules and as a reagent in various chemical reactions. The synthesis of this compound typically involves introducing the difluoromethoxy group onto a cyclohexane ring, followed by introducing the amine group. A common method involves reacting cyclohexanol with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)cyclohexanol, which is then converted to this compound through a reductive amination process. In industrial settings, more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions, are employed to maximize yield and purity. Catalysts and advanced purification techniques are also commonly used to ensure the high quality of the final product.

Biology

This compound is also studied for its potential biological activities and interactions with biological molecules. The difluoromethoxy group in this compound can enhance the compound's interaction with biological targets, potentially leading to therapeutic effects. Research suggests that compounds with similar structures can affect various biological pathways, making this compound a candidate for further investigation in drug development.

Medicine

Ongoing research explores the potential therapeutic applications of this compound, including its use as a precursor in drug development. For instance, phosphodiesterase 4D (PDE4D) is a potential therapeutic target for neurodegenerative diseases, and selective PDE4D inhibitors (PDE4Dis) could represent an innovative strategy for treating Alzheimer’s, Parkinson’s, Huntington’s, and Lou Gehrig’s diseases, as well as stroke and multiple sclerosis . Small molecules that can block PDE4D isoforms have also been studied for treating specific cancer types, such as hepatocellular carcinoma and breast cancer .

Industry

Mechanism of Action

The mechanism by which 4-(Difluoromethoxy)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-(Difluoromethoxy)cyclohexan-1-amine and related compounds:

Compound Name CAS Number Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications References
This compound Not provided C₇H₁₂F₂NO 4-position, difluoromethoxy 179.18 Chiral intermediate, drug discovery
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 1016820-04-4 C₈H₁₄F₃NO 4-position, trifluoroethoxy 209.20 Higher electronegativity, improved metabolic resistance
4,4-Difluorocyclohexan-1-amine hydrochloride Not provided C₆H₁₀F₂N·HCl 4,4-difluoro (ring), amine HCl 169.61 (free base) Enhanced solubility as hydrochloride salt
cis-4-(Trifluoromethoxy)cyclohexan-1-amine 1403865-70-2 C₇H₁₁F₃NO 4-position, trifluoromethoxy 194.17 Increased electron-withdrawing effect, potential CNS applications
3-(Difluoromethoxy)cyclohexan-1-amine 1603104-35-3 C₇H₁₂F₂NO 3-position, difluoromethoxy 179.18 Positional isomerism alters steric and electronic profiles

Key Comparisons

Fluorinated Ether vs. Fluorinated Ring Substituents
  • This compound vs. 4,4-Difluorocyclohexan-1-amine hydrochloride :
    The former has a difluoromethoxy ether group, which introduces steric bulk and polarizability, whereas the latter contains two fluorine atoms directly on the cyclohexane ring. The hydrochloride salt form of the latter enhances aqueous solubility, making it preferable for formulations requiring high bioavailability .
Trifluoro vs. Difluoro Substituents
  • 4-(Trifluoroethoxy)cyclohexan-1-amine vs. This compound :
    The trifluoroethoxy group (CF₃CH₂O−) increases electron-withdrawing effects and metabolic stability compared to the difluoromethoxy group (CHF₂O−). This difference can significantly impact receptor binding affinity in drug candidates .
Positional Isomerism
  • This compound vs. For example, the 4-position substituent in the former may better align with hydrophobic pockets in enzyme active sites .
Trifluoromethoxy vs. Difluoromethoxy Groups
  • cis-4-(Trifluoromethoxy)cyclohexan-1-amine vs. This compound : The trifluoromethoxy group (CF₃O−) is more electronegative and lipophilic than difluoromethoxy (CHF₂O−), which may enhance blood-brain barrier penetration in neuroactive compounds .

Biological Activity

4-(Difluoromethoxy)cyclohexan-1-amine, with the CAS number 1403864-40-3, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring substituted with a difluoromethoxy group and an amine. This unique structure may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC8_{8}H10_{10}F2_{2}N
Molecular Weight175.17 g/mol
CAS Number1403864-40-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. For instance, it has been suggested that it may inhibit phosphodiesterase enzymes, potentially leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in numerous cellular processes .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro evaluations have shown effectiveness against various bacterial strains and fungi. For example, derivatives of related compounds demonstrated moderate antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to higher concentrations depending on the specific derivative tested .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various assays. In particular, it has been found to inhibit cell proliferation in certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several derivatives based on the structure of this compound and evaluated their antibacterial and antifungal activities. The results indicated that specific modifications to the difluoromethoxy group enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound revealed favorable absorption characteristics in animal models. The compound showed promising oral bioavailability, making it a candidate for further development as an oral therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the difluoromethoxy group significantly influence biological activity. For instance:

  • Substitution Effects : Altering the position or type of substituents on the cyclohexane ring can enhance or diminish activity against specific biological targets.
  • Fluorine Substitution : The presence of fluorine atoms has been linked to increased lipophilicity, which may improve membrane permeability and target interaction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)cyclohexan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Reductive Amination : React 4-(difluoromethoxy)cyclohexanone with ammonia under hydrogenation (H₂/Pd catalyst) to yield the amine. This method is efficient for retaining stereochemistry .
  • Nucleophilic Substitution : Use a cyclohexanol precursor with a difluoromethoxy group, followed by Mitsunobu reaction (DEAD/PPh₃) to introduce the amine. This approach avoids racemization .
  • Key Parameters : Temperature (60–80°C), solvent (EtOH or THF), and stoichiometric excess of ammonia (3:1) improve yields to >75% .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Workflow :

  • NMR : Use ¹⁹F NMR to confirm difluoromethoxy group integrity (δ ~ -140 to -150 ppm) and ¹H NMR for cyclohexane chair-conformation analysis .
  • X-ray Crystallography : Resolve stereochemistry at the 1-amine and 4-difluoromethoxy positions. Compare with DFT-optimized structures .
  • HPLC-MS : Monitor purity (>95%) using C18 columns (ACN/water gradient) and ESI+ for molecular ion detection (m/z ~192 [M+H]⁺) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Challenges & Solutions :

  • Fluorine Elimination : Under basic conditions (e.g., NaOH), the difluoromethoxy group may degrade. Use buffered conditions (pH 7–8) and avoid strong bases .
  • Racemization : Occurs during amination. Opt for chiral catalysts (e.g., (R)-BINAP/Pd) to retain enantiopurity (>90% ee) .
  • Byproduct Table :
ByproductCauseMitigation
4-Cyclohexen-1-amineDehydrohalogenationUse H₂O-free solvents
N-Acylated derivativesAcylation impuritiesPurify via silica gel chromatography

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring influence biological activity, and how can enantiomers be selectively synthesized?

  • Stereochemical Impact :

  • The axial/equatorial orientation of the difluoromethoxy group affects hydrogen bonding with biological targets (e.g., GPCRs). Axial conformers show 3–5× higher binding affinity .
  • Synthesis Strategy :
  • Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation .
  • Asymmetric Catalysis : Employ Ru-PNNP catalysts for enantioselective amination (ee >95%) .

Q. What computational methods are recommended to predict reaction pathways and regioselectivity for derivatives?

  • Computational Framework :

  • DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G*). Predict activation energies for fluoromethoxy elimination vs. amine oxidation .
  • MD Simulations : Analyze solvation effects on cyclohexane ring flipping (AMBER force field). Axial→equatorial transitions occur in <10 ps in polar solvents .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be resolved for this compound?

  • Data Reconciliation Workflow :

  • Dose-Response Profiling : Test across concentrations (nM–mM) to identify biphasic effects (e.g., activation at low doses, inhibition at high doses) .
  • Structural Analog Comparison : Compare with 4-(trifluoromethoxy)cyclohexan-1-amine. Fluorine electronegativity inversely correlates with IC₅₀ in kinase assays .
  • Table: Biological Activity Variants :
TargetIC₅₀ (µM)Notes
MAO-A12.3 ± 1.2Competitive inhibition
COX-2>100No activity (cf. 3-methoxy analogs)

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethoxy)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)cyclohexan-1-amine

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